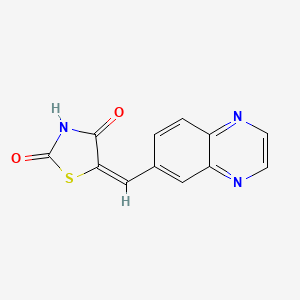

5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン

説明

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is a quinoxaline derivative . It is a potent inhibitor of the PI3Kγ, with an IC50 of 8 nM . It inhibits the progression of joint inflammation and damage in both lymphocyte-independent and dependent mouse models of rheumatoid arthritis . It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an anti-inflammatory agent, and an antirheumatic drug .

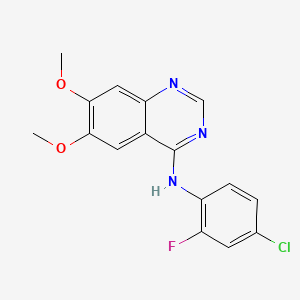

Molecular Structure Analysis

The molecular formula of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is C12H7N3O2S . The compound is a member of thiazolidinediones and a quinoxaline derivative . The structure includes a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .Physical and Chemical Properties Analysis

The molecular weight of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is 257.27 g/mol . Other specific physical and chemical properties are not provided in the search results.科学的研究の応用

抗菌剤

「5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン」を含むチアゾリジン-2,4-ジオン(TZD)骨格は、細胞質Murリガーゼを阻害することにより抗菌作用を示すことが発見されています .

抗酸化剤

「5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン」を含むTZDアナログは、活性酸素種(ROS)を捕捉することにより抗酸化作用を示すことが示されています .

血糖降下剤

“5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン”およびその他のTZDアナログは、PPAR-γ受容体の活性化を介してインスリン抵抗性を改善することにより、血糖降下作用を示します .

タンパク質チロシンホスファターゼ1B(PTP1B)阻害剤

「5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン」を含む可能性のあるいくつかの5-(ベンジリデン)チアゾリジン-2,4-ジオン誘導体は、タンパク質チロシンホスファターゼ1B(PTP1B)の競合的阻害剤として評価されています .

PI3Kγ阻害剤

“5-キノキサリン-6-イルメチレン-チアゾリジン-2,4-ジオン”は、PI3Kγの強力な阻害剤であり、IC 50は8 nMです .

関節リウマチの治療

この化合物は、関節リウマチのリンパ球非依存性および依存性のマウスモデルの両方で、関節の炎症と損傷の進行を阻害することが判明しています .

作用機序

Target of Action

The primary target of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . This enzyme plays a crucial role in several cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione acts as a potent, selective, and ATP-competitive inhibitor of PI3Kγ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Biochemical Pathways

The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione disrupts the PI3K/AKT signaling pathway . This pathway is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, are crucial factors that influence its therapeutic efficacy .

Result of Action

The inhibition of PI3Kγ by 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can lead to a decrease in the phosphorylation of AKT, a downstream effector of PI3K . This can result in the modulation of various cellular responses, including cell survival, growth, and proliferation .

Action Environment

The action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Furthermore, the compound’s action can also be influenced by the physiological environment, such as the presence of other interacting molecules or the pH of the cellular environment .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione involves the reaction of quinoxaline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst.", "Starting Materials": [ "Quinoxaline-6-carbaldehyde", "Thiazolidine-2,4-dione", "Suitable catalyst" ], "Reaction": [ "Mix quinoxaline-6-carbaldehyde and thiazolidine-2,4-dione in a suitable solvent", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Allow the reaction mixture to cool to room temperature and filter off any solid precipitate", "Purify the product by recrystallization or chromatography" ] } | |

CAS番号 |

648450-29-7 |

分子式 |

C12H7N3O2S |

分子量 |

257.27 g/mol |

IUPAC名 |

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |

InChIキー |

SQWZFLMPDUSYGV-UHFFFAOYSA-N |

異性体SMILES |

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3 |

SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |

正規SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)

![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)